![molecular formula C16H17ClF2N4O3S B10958684 (3-chlorophenyl)(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone](/img/structure/B10958684.png)
(3-chlorophenyl)(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone
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Overview
Description
(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE is a complex organic compound that features a combination of chlorophenyl, difluoromethyl, methylpyrazol, and sulfonylpiperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE typically involves multiple steps. The process begins with the preparation of the core structures, such as the chlorophenyl and pyrazolyl groups, followed by their functionalization and coupling. Key steps include:
Formation of the Pyrazolyl Group: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves difluoromethylation reactions using reagents like ClCF2H or novel difluorocarbene reagents.
Coupling with Piperazine: The piperazine moiety is introduced through nucleophilic substitution reactions.
Final Coupling and Functionalization: The final product is obtained by coupling the chlorophenyl group with the sulfonylpiperazino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may confer activity against specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-CHLOROPHENYL)(4-{[1-(FLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE
- (3-CHLOROPHENYL)(4-{[1-(TRIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE
Uniqueness
The presence of the difluoromethyl group in (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE distinguishes it from similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C16H17ClF2N4O3S |
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Molecular Weight |
418.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C16H17ClF2N4O3S/c1-11-14(10-23(20-11)16(18)19)27(25,26)22-7-5-21(6-8-22)15(24)12-3-2-4-13(17)9-12/h2-4,9-10,16H,5-8H2,1H3 |
InChI Key |
MJSBAYZUTMMCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C(F)F |
Origin of Product |
United States |
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